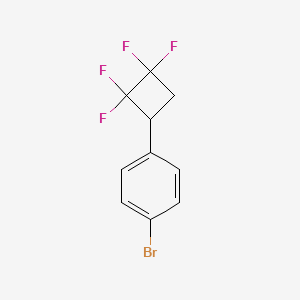

1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene

Description

1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene is an organic compound characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a tetrafluorocyclobutyl group

Properties

IUPAC Name |

1-bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF4/c11-7-3-1-6(2-4-7)8-5-9(12,13)10(8,14)15/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNLQJIMDWXOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(F)F)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590236 | |

| Record name | 1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885267-02-7 | |

| Record name | 1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885267-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(2,2,3,3-tetrafluorocyclobutyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to ensure high efficiency and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction conditions and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, in the presence of a base like potassium carbonate.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Substitution Reactions: 4-(2,2,3,3-tetrafluorocyclobutyl)phenol, 4-(2,2,3,3-tetrafluorocyclobutyl)aniline.

Coupling Reactions: Biaryl derivatives with various functional groups.

Reduction Reactions: 4-(2,2,3,3-tetrafluorocyclobutyl)benzene.

Scientific Research Applications

1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: It can be used in the development of bioactive compounds and pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene can be compared with other similar compounds such as:

1-Bromo-4-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a tetrafluorocyclobutyl group.

1-Bromo-2,3,4,5-tetrafluorobenzene: Contains multiple fluorine atoms on the benzene ring but lacks the cyclobutyl group.

4-Bromo-α,α,α-trifluorotoluene: Features a trifluoromethyl group attached to the benzene ring.

The uniqueness of this compound lies in its tetrafluorocyclobutyl group, which imparts distinct chemical and physical properties compared to other fluorinated benzene derivatives.

Biological Activity

Overview

1-Bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene is an organic compound notable for its unique structure, featuring a bromine atom attached to a benzene ring and a tetrafluorocyclobutyl substituent. This compound has garnered attention in biochemical research due to its potential biological activities and interactions with various cellular mechanisms.

- IUPAC Name : this compound

- CAS Number : 885267-02-7

- Molecular Formula : C10H7BrF4

- Molecular Weight : 285.06 g/mol

This compound exhibits several biological activities primarily through its interactions with enzymes and cellular signaling pathways:

Enzyme Interactions

This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. The interaction can lead to the formation of reactive intermediates that may affect other biomolecules, including proteins and nucleic acids.

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : It modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This modulation can alter gene expression and metabolic processes within cells.

- Oxidative Stress : Exposure to this compound has been linked to the induction of oxidative stress in certain cell types, which can lead to changes in cellular viability and function.

Case Studies

Recent studies have highlighted the compound's potential applications in drug development and toxicology:

- Toxicological Assessments : In vitro studies indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The results suggest that the compound may disrupt cellular homeostasis through oxidative stress mechanisms.

- Pharmacological Applications : Preliminary research indicates that derivatives of this compound could serve as lead compounds in the synthesis of novel pharmaceuticals targeting specific enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Bromo-4-(trifluoromethyl)benzene | Trifluoromethyl group instead of tetrafluorocyclobutyl | Lower reactivity with cytochrome P450 enzymes |

| 1-Bromo-2,3,4,5-tetrafluorobenzene | Multiple fluorine substitutions on benzene | Increased stability but reduced biological activity |

| 4-Bromo-α,α,α-trifluorotoluene | Trifluoromethyl group on toluene | Similar enzyme interaction profile but different metabolic pathways |

The tetrafluorocyclobutyl group in this compound enhances its reactivity and potential biological interactions compared to these related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.